An In-depth Technical Guide to 2,4,6-Tribromoanisole: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 2,4,6-Tribromoanisole: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-Tribromoanisole (TBA), a brominated aromatic ether. This document details its chemical structure, physicochemical properties, and provides established experimental protocols for its synthesis and characterization. All quantitative data is presented in clear, tabular formats for ease of comparison and analysis.
Chemical Structure and Identification
2,4,6-Tribromoanisole is a derivative of anisole (B1667542) with three bromine atoms substituted on the benzene (B151609) ring at positions 2, 4, and 6.[1] Its structure is characterized by a methoxy (B1213986) group (-OCH₃) ortho and para to the bromine substituents.
Table 1: Chemical Identifiers for 2,4,6-Tribromoanisole
| Identifier | Value |
| IUPAC Name | 1,3,5-Tribromo-2-methoxybenzene |
| CAS Number | 607-99-8 |
| Molecular Formula | C₇H₅Br₃O |
| Molecular Weight | 344.83 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1Br)Br)Br |
| InChI | InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
| InChIKey | YXTRCOAFNXQTKL-UHFFFAOYSA-N |
Physicochemical Properties
2,4,6-Tribromoanisole is a white to pale brown crystalline solid at room temperature.[1] It is characterized by a musty or moldy odor and is sparingly soluble in water but soluble in many organic solvents.[1][2]
Table 2: Physical and Chemical Properties of 2,4,6-Tribromoanisole
| Property | Value | Source |
| Appearance | White to pale brown solid | [1] |
| Melting Point | 84-88 °C | [2] |
| Boiling Point | 297-299 °C | [2] |
| Density | 2.491 g/cm³ at 25 °C | [2] |
| Solubility in Water | Sparingly soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform (B151607), and acetone | [2] |
| logP (Octanol-Water Partition Coefficient) | 4.48 | [2] |
Experimental Protocols
Synthesis of 2,4,6-Tribromoanisole via Williamson Ether Synthesis
This protocol describes the synthesis of 2,4,6-Tribromoanisole from 2,4,6-tribromophenol (B41969) by O-methylation using methyl iodide and a base. This method is an adaptation of the well-established Williamson ether synthesis.[1]
Materials:
-
2,4,6-Tribromophenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Methyl Iodide (CH₃I) (1.5-2.5 eq)
-
Anhydrous Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve 2,4,6-tribromophenol in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
With vigorous stirring, add methyl iodide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude 2,4,6-tribromoanisole by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.[3][4][5][6]
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified 2,4,6-tribromoanisole in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Reference: TMS (δ 0.00 ppm)
-
Expected Chemical Shifts: A singlet for the methoxy protons (around 3.9 ppm) and a singlet for the two aromatic protons (around 7.5 ppm).
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 50-100 mg of purified 2,4,6-tribromoanisole in about 0.6-0.7 mL of CDCl₃.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Reference: CDCl₃ (δ 77.16 ppm)
-
Expected Chemical Shifts: Resonances for the methoxy carbon, the three bromine-substituted aromatic carbons, the two unsubstituted aromatic carbons, and the carbon attached to the methoxy group are expected.
-
Sample Preparation (KBr Pellet Method): [7][8][9][10][11][12]
-
Thoroughly grind 1-2 mg of the solid 2,4,6-tribromoanisole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Expected Absorptions: Characteristic peaks for C-H stretching (aromatic and methyl), C-O stretching (ether), C=C stretching (aromatic), and C-Br stretching.
-
Sample Preparation:
-
Prepare a dilute solution of 2,4,6-tribromoanisole in a suitable volatile solvent such as hexane (B92381) or dichloromethane.
Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Expected Fragmentation: The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group and bromine atoms.
-
Safety and Handling
2,4,6-Tribromoanisole should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications
2,4,6-Tribromoanisole is primarily used as a reference standard in analytical chemistry for the detection of this compound as a contaminant in various products, including food packaging, wine, and pharmaceuticals. Its presence, even at trace levels, can impart a significant musty-moldy off-odor. It is also used in research as a model compound for studies on brominated flame retardants and their environmental fate.
This guide provides a foundational understanding of 2,4,6-tribromoanisole for scientific professionals. The detailed protocols and tabulated data are intended to support further research and development activities involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Tribromoanisole | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. How To [chem.rochester.edu]
- 6. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 10. youtube.com [youtube.com]
- 11. shimadzu.com [shimadzu.com]
- 12. youtube.com [youtube.com]

